molecular formula C16H12N4OS B4906527 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone

1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone

Cat. No.: B4906527
M. Wt: 308.4 g/mol
InChI Key: NGWKFRMEJOZAAG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a triazolo group, and a benzimidazolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol under specific conditions, such as refluxing in an appropriate solvent like dimethylformamide (DMF) with a base like piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.

Scientific Research Applications

1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid

  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine derivatives

  • Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-triazolo pyrimidine derivatives

Uniqueness: 1-Phenyl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the unique arrangement of functional groups in this compound can lead to distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.

Properties

IUPAC Name

1-phenyl-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14(11-6-2-1-3-7-11)10-22-16-19-18-15-17-12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKFRMEJOZAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NNC3=NC4=CC=CC=C4N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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